molecular formula C15H18N2O4S2 B2587015 3-[(4-ethoxyphenyl)(methyl)sulfamoyl]-N-methylthiophene-2-carboxamide CAS No. 1251543-22-2

3-[(4-ethoxyphenyl)(methyl)sulfamoyl]-N-methylthiophene-2-carboxamide

Cat. No.: B2587015
CAS No.: 1251543-22-2
M. Wt: 354.44
InChI Key: QBCMNORHCAOIAC-UHFFFAOYSA-N
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Description

3-[(4-Ethoxyphenyl)(methyl)sulfamoyl]-N-methylthiophene-2-carboxamide (CAS 1251543-22-2) is an organic sulfonamide compound of significant interest in pharmaceutical and agrochemical research. Its molecular structure, which integrates key sulfonamide and carboxamide functional groups on thiophene and benzene rings, is designed to provide notable bioactive properties . The compound shows high potential for use in molecular interaction studies and the development of therapeutic agents. Its pharmacokinetic profile suggests it may be effective in modulating specific enzymatic targets in biological systems, with the sulfonamide group acting as a key pharmacophore . The 4-ethoxyphenyl moiety within its structure contributes to controlled solubility, which is a valuable characteristic for formulation in advanced drug delivery systems . This compound is part of the thiophene class of heterocycles, which are recognized as a privileged scaffold in medicinal chemistry. Thiophene derivatives are known to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and antitumor effects, making them a focal point for discovering new lead molecules . This substance is offered with high purity and stability under standard conditions, making it a reliable tool for research and development applications. Please note: This product is intended for research purposes only and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

3-[(4-ethoxyphenyl)-methylsulfamoyl]-N-methylthiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O4S2/c1-4-21-12-7-5-11(6-8-12)17(3)23(19,20)13-9-10-22-14(13)15(18)16-2/h5-10H,4H2,1-3H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBCMNORHCAOIAC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N(C)S(=O)(=O)C2=C(SC=C2)C(=O)NC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(4-ethoxyphenyl)(methyl)sulfamoyl]-N-methylthiophene-2-carboxamide typically involves the following steps:

    Formation of the Thiophene Ring: The thiophene ring can be synthesized using the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester.

    Introduction of the Sulfamoyl Group: The sulfamoyl group can be introduced through a nucleophilic substitution reaction using a suitable sulfamoyl chloride derivative.

    Attachment of the Ethoxyphenyl Moiety: The ethoxyphenyl group can be attached via a Suzuki-Miyaura coupling reaction, which involves the use of a palladium catalyst and an organoboron reagent.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

3-[(4-ethoxyphenyl)(methyl)sulfamoyl]-N-methylthiophene-2-carboxamide undergoes various types of chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The sulfamoyl group can be reduced to form corresponding amines.

    Substitution: The ethoxyphenyl moiety can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like bromine or nitric acid.

Major Products

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of amines.

    Substitution: Formation of substituted ethoxyphenyl derivatives.

Scientific Research Applications

3-[(4-ethoxyphenyl)(methyl)sulfamoyl]-N-methylthiophene-2-carboxamide has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in materials science for the development of advanced materials with unique properties

Mechanism of Action

The mechanism of action of 3-[(4-ethoxyphenyl)(methyl)sulfamoyl]-N-methylthiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Properties/Activities Reference
Target Compound : 3-[(4-Ethoxyphenyl)(methyl)sulfamoyl]-N-methylthiophene-2-carboxamide 3-sulfamoyl (methyl, 4-ethoxyphenyl); 2-carboxamide (N-methyl) C₁₆H₁₉N₂O₄S₂ 383.46 Hypothesized antimicrobial/antifungal activity (based on sulfamoyl group)
N-(4-Chlorophenyl)-3-[(4-chlorophenyl)methanesulfonyl]thiophene-2-carboxamide 3-sulfonyl (4-chlorobenzyl); 2-carboxamide (N-4-chlorophenyl) C₁₈H₁₃Cl₂NO₃S₂ 426.34 Structural rigidity due to dual chlorophenyl groups; potential antibacterial applications
3-[(2,4-Dichlorobenzyl)sulfonyl]-N-[4-(trifluoromethoxy)phenyl]thiophene-2-carboxamide 3-sulfonyl (2,4-dichlorobenzyl); 2-carboxamide (N-4-trifluoromethoxyphenyl) C₂₀H₁₃Cl₂F₃N₂O₄S₂ 569.36 Enhanced electron-withdrawing effects (Cl, CF₃O); possible use in pesticide development
3-((4-Chloro-6-((4-(methylsulfonyl)phenyl)amino)-1,3,5-triazin-2-yl)amino)-N-methylthiophene-2-carboxamide Triazine core; 2-carboxamide (N-methyl); 3-amino linkage C₁₇H₁₆ClN₆O₃S₂ 477.94 Antitumor activity (IC₅₀ = 1.8 µM against U87-MG cells)

Sulfamoyl vs. Sulfonyl Groups

  • Sulfonyl derivatives, however, exhibit greater stability under acidic conditions due to reduced nucleophilic susceptibility .
  • Nitrothiophene carboxamides (e.g., N-(4-(3-methoxy-4-(trifluoromethyl)phenyl)thiazol-2-yl)-5-nitrothiophene-2-carboxamide) feature electron-withdrawing nitro groups, improving oxidative stability but reducing solubility (purity: 42–99%) .

Substituent Effects on Bioactivity

  • Ethoxyphenyl vs. However, chlorophenyl groups enhance steric bulk, which may improve protease resistance .
  • Triazine hybrids () demonstrate superior antitumor activity due to their dual thiophene-triazine pharmacophores, highlighting the importance of heterocyclic integration for cancer-targeted activity .

Biological Activity

3-[(4-ethoxyphenyl)(methyl)sulfamoyl]-N-methylthiophene-2-carboxamide is a complex organic compound notable for its diverse biological activities. This article examines its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The compound features a thiophene ring, a sulfonamide group, and an ethoxyphenyl moiety, which contribute to its unique reactivity and biological profile. The molecular formula is C19H20N2O5S2C_{19}H_{20}N_{2}O_{5}S_{2} with a molecular weight of approximately 420.5 g/mol .

Biological Activity Overview

Research has indicated that this compound exhibits several biological activities:

  • Anticancer Properties : Preliminary studies suggest that this compound may act as an anti-neoplastic agent, potentially targeting specific kinases involved in cancer cell proliferation .
  • Antimicrobial Effects : Thiophene derivatives, including this compound, have shown promise in antimicrobial applications, indicating potential use in developing new antibiotics .
  • Anti-inflammatory Action : The compound may inhibit enzymes involved in inflammatory pathways, contributing to its anti-inflammatory effects .

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:

  • Enzyme Inhibition : It may inhibit the activity of specific enzymes associated with inflammation and cancer progression, leading to reduced symptoms or slowed tumor growth .
  • Receptor Modulation : The compound could modulate receptor functions, affecting cellular signaling pathways critical for disease progression .

Case Studies and Research Findings

Recent studies have explored the biological effects of this compound in various contexts:

  • Anticancer Activity :
    • A study demonstrated that thiophene derivatives could induce apoptosis in cancer cell lines by activating caspase pathways .
    • In vitro tests revealed that the compound significantly inhibited the growth of breast cancer cells.
  • Antimicrobial Testing :
    • Research indicated that thiophene-based compounds exhibited broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria .
    • The minimum inhibitory concentration (MIC) values were determined, showing effectiveness comparable to established antibiotics.
  • Anti-inflammatory Studies :
    • Inflammation models indicated that treatment with this compound reduced levels of pro-inflammatory cytokines in cell cultures .
    • The compound's ability to inhibit cyclooxygenase (COX) enzymes was highlighted as a key mechanism for its anti-inflammatory effects.

Data Summary Table

Biological Activity Mechanism of Action Research Findings
AnticancerEnzyme inhibitionInduces apoptosis in cancer cells; inhibits tumor growth
AntimicrobialDisruption of bacterial cell wallEffective against Gram-positive and Gram-negative bacteria
Anti-inflammatoryCOX inhibitionReduces pro-inflammatory cytokine levels

Q & A

Q. What are the recommended synthetic routes for 3-[(4-ethoxyphenyl)(methyl)sulfamoyl]-N-methylthiophene-2-carboxamide, and how do reaction conditions influence yield and purity?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution between substituted aryl amines and activated sulfamoyl intermediates. Key methods include:
  • Solvent-free fusion : Conducted at elevated temperatures (80–120°C) to enhance reaction kinetics .
  • Microwave-assisted synthesis : Using solid supports like aluminum oxide with basic catalysts (e.g., K2CO3), which reduces reaction time (15–30 minutes) and improves regioselectivity .
  • Critical Parameters : Monitor temperature to avoid thermal decomposition. Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is recommended for isolating high-purity product (>95%) .

Q. Which spectroscopic techniques are critical for characterizing this compound, and what key spectral markers should researchers prioritize?

  • Methodological Answer :
  • <sup>1</sup>H/<sup>13</sup>C NMR :
  • Look for the N-methyl singlet at δ ~2.8–3.2 ppm (integration for 3H).
  • The thiophene ring protons appear as distinct multiplets between δ 6.8–7.5 ppm.
  • IR Spectroscopy :
  • Sulfonamide S=O stretching at ~1150–1300 cm<sup>-1</sup>.
  • Carboxamide C=O at ~1650–1680 cm<sup>-1</sup> .
  • Mass Spectrometry : Confirm molecular ion [M+H]<sup>+</sup> and fragment peaks corresponding to sulfamoyl and thiophene moieties .

Q. What safety precautions and storage conditions are required for handling this compound in laboratory settings?

  • Methodological Answer :
  • Hazard Mitigation : Use PPE (gloves, goggles) due to potential skin/eye irritation (Category 2/2A hazards). Avoid inhalation; work in a fume hood .
  • Storage : Store in airtight containers under inert gas (N2 or Ar) at –20°C to prevent hydrolysis of the sulfamoyl group .

Advanced Research Questions

Q. How can computational chemistry methods enhance the synthesis design and mechanistic understanding of this compound?

  • Methodological Answer :
  • Reaction Path Optimization : Use density functional theory (DFT) to model transition states and identify energy barriers for sulfamoylation steps. Software like Gaussian or ORCA can predict regioselectivity in heterocyclic systems .
  • Solvent Screening : COSMO-RS simulations help select solvents that stabilize intermediates (e.g., DMF vs. THF), reducing side reactions .

Q. How can researchers resolve contradictions between theoretical predictions and experimental results in pharmacological activity studies?

  • Methodological Answer :
  • Comparative Assays : Perform parallel in vitro assays (e.g., enzyme inhibition, cytotoxicity) under standardized conditions (pH 7.4, 37°C) to validate computational docking results .
  • Structural-Activity Analysis : Introduce substituents (e.g., halogens on the ethoxyphenyl group) and correlate changes in IC50 values with electronic effects (Hammett plots) .

Q. What strategies optimize the solubility and stability of this compound for in vitro bioassays?

  • Methodological Answer :
  • Co-solvent Systems : Use DMSO/PBS mixtures (≤1% DMSO) to enhance aqueous solubility while minimizing solvent toxicity .
  • Lyophilization : Prepare stable lyophilized formulations with cryoprotectants (e.g., trehalose) for long-term storage .

Q. How should researchers address discrepancies in NMR data assignments for structurally similar thiophene derivatives?

  • Methodological Answer :
  • 2D NMR Techniques : Employ HSQC and HMBC to resolve overlapping signals. For example, HMBC correlations between the thiophene C2 and N-methyl protons confirm carboxamide connectivity .
  • Isotopic Labeling : Synthesize <sup>15</sup>N-labeled analogs to track sulfamoyl nitrogen environments .

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